1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene
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Overview
Description
1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene is an organic compound that features a benzene ring substituted with a nitro group, a chlorinated propyl chain, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactionsThe final step involves the nitration of the benzene ring to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and specific reagents are often employed to facilitate the reactions and ensure high purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorinated propyl chain can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfonyl group can interact with proteins and enzymes. These interactions can lead to the modulation of biological pathways and exert various effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene is unique due to the presence of both a nitro group and a phenylsulfonyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H14ClNO4S2 |
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Molecular Weight |
371.9 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)-2-chloropropyl]sulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C15H14ClNO4S2/c16-12(11-23(20,21)15-4-2-1-3-5-15)10-22-14-8-6-13(7-9-14)17(18)19/h1-9,12H,10-11H2 |
InChI Key |
NRQIGAAJQATSJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(CSC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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